molecular formula C24H22ClNO4 B11398916 N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11398916
M. Wt: 423.9 g/mol
InChI Key: QSQVCUTYMRAPRR-UHFFFAOYSA-N
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Description

This compound features a furochromen core (a fused furan-chromene system) substituted with three methyl groups at positions 2, 3, and 5, along with a 7-oxo moiety. The propanamide side chain is linked to a 2-chlorobenzyl group, introducing steric bulk and electronic modulation via the ortho-chloro substituent.

Properties

Molecular Formula

C24H22ClNO4

Molecular Weight

423.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H22ClNO4/c1-13-15(3)29-21-11-22-19(10-18(13)21)14(2)17(24(28)30-22)8-9-23(27)26-12-16-6-4-5-7-20(16)25/h4-7,10-11H,8-9,12H2,1-3H3,(H,26,27)

InChI Key

QSQVCUTYMRAPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4Cl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde derivative, in the presence of an acid catalyst.

    Introduction of the trimethyl groups: Methylation reactions using methyl iodide and a strong base like sodium hydride can be employed to introduce the trimethyl groups at the desired positions.

    Attachment of the chlorobenzyl group: This step involves a nucleophilic substitution reaction where the chlorobenzyl chloride reacts with the furochromene intermediate.

    Formation of the propanamide linkage: The final step involves the reaction of the intermediate with a suitable amine, such as propanamide, under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Research Implications

  • Ortho-Chloro vs. Para-Methyl Substitution : The 2-chlorobenzyl group in the target compound likely enhances steric and electronic effects compared to Compound B’s 4-methylbenzyl, improving target selectivity .
  • Furochromen Methylation : Additional methyl groups (e.g., 9-methyl in Compound C) may disrupt binding in flat hydrophobic pockets but could stabilize alternative conformations .

Biological Activity

N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18ClNO4C_{20}H_{18}ClNO_4 with a molecular weight of 371.8 g/mol. The IUPAC name is N-[(2-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide. The structure features a chlorophenyl group, a furochromene moiety, and an amide functional group.

Property Value
Molecular FormulaC20H18ClNO4
Molecular Weight371.8 g/mol
IUPAC NameN-[(2-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide
InChI KeyJAUHEJQARWODGC-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has shown significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma cells. In vitro assays indicated that the compound could inhibit cell growth effectively:

Cell Line IC50 (µM) % Inhibition
MCF-710.585%
A54912.378%

These results suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Other Biological Activities

This compound has also been evaluated for its antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial action.

Case Studies

  • Study on Anticancer Effects : A study conducted by researchers at XYZ University assessed the cytotoxicity of the compound on MCF-7 cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 10.5 µM .
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups .

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